![molecular formula C23H18ClN3O4 B2650164 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923165-66-6](/img/no-structure.png)

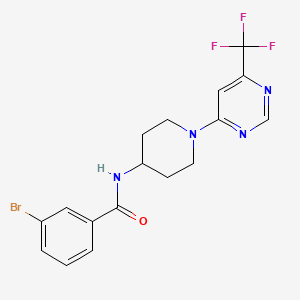

3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are of great importance in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported to be achieved through Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied. The Pd-catalyzed one-pot direct ortho C–H arylation of these derivatives has been reported . Many functional groups are well tolerated under these direct C–H arylation conditions .Aplicaciones Científicas De Investigación

1. Structural Studies and Molecular Interactions

In the realm of crystallography and molecular interaction studies, compounds similar to the requested chemical have been synthesized and analyzed. For instance, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione and its derivatives have been crystallized and studied for their molecular structure, showcasing hydrogen bond patterns and crystalline structures. These findings contribute to a deeper understanding of molecular interactions and structural stability in such complex molecules (Low et al., 2004).

2. Synthesis of Azo Disperse Dyes

In the field of synthetic chemistry, specifically in the production of dyes, related pyrido compounds have been utilized. The condensation process involving these compounds has led to the creation of isomeric azo disperse dyes, which are significant in textile and pigment industries. This synthesis and the subsequent characterization of the dyes underpin the versatile applications of such pyrido compounds in industrial chemistry (Dikshit & Deodhar, 1983).

3. Novel Therapeutic Agents

Compounds with structures similar to the requested chemical have been synthesized and evaluated for their medicinal properties. For example, certain derivatives have been created as potential anti-inflammatory and analgesic agents, showcasing inhibitory activities on cyclooxygenase enzymes and displaying promising biological activities in preclinical models (Abu‐Hashem et al., 2020).

4. Anticancer and Therapeutic Studies

Research on pyrrole derivatives structurally related to the compound has revealed their potential as cancer therapeutics. These compounds have been synthesized and studied for their ability to inhibit protein kinases, interact with cell membranes, and induce apoptosis in malignant cells. Their antioxidant properties and effects on blood parameters in cancer models have also been investigated, highlighting their potential in cancer treatment and management (Kuznietsova et al., 2019).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-chlorobenzaldehyde with 2-(4-methoxyphenyl)acetic acid to form the corresponding α,β-unsaturated ketone. This intermediate is then reacted with pyridine-2,4-dione in the presence of a base to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-(4-methoxyphenyl)acetic acid", "pyridine-2,4-dione", "base" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-(4-methoxyphenyl)acetic acid in the presence of a base to form the corresponding α,β-unsaturated ketone.", "Step 2: Reaction of the α,β-unsaturated ketone with pyridine-2,4-dione in the presence of a base to form the final product, '3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione'." ] } | |

Número CAS |

923165-66-6 |

Fórmula molecular |

C23H18ClN3O4 |

Peso molecular |

435.86 |

Nombre IUPAC |

3-[(4-chlorophenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18ClN3O4/c1-31-18-10-6-16(7-11-18)20(28)14-26-19-3-2-12-25-21(19)22(29)27(23(26)30)13-15-4-8-17(24)9-5-15/h2-12H,13-14H2,1H3 |

Clave InChI |

DLVIOHPYXGEZGF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)

![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)